molecular formula C12H12ClNO2 B3034017 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326871-95-7

7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

货号: B3034017
CAS 编号: 1326871-95-7
分子量: 237.68
InChI 键: OWVHHBXIHQMHEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly for its role as a core scaffold in the development of kinase inhibitors. This benzoxazepin-based structure is recognized for its potential in modulating key biological pathways. For instance, closely related benzoxazepin compounds have been developed as potent PI3K (Phosphoinositide 3-kinase) inhibitors, highlighting the therapeutic relevance of this chemical class in oncology research . Furthermore, recent scientific literature underscores the value of the benzoxazepinone motif in the design of highly selective allosteric inhibitors for LIM domain kinases (LIMK1/2) . LIMKs are serine/threonine and tyrosine kinases that play critical roles in regulating actin cytoskeletal dynamics, affecting processes such as cell motility, proliferation, and synaptic morphology . Aberrant LIMK signaling is implicated in various disease states, including cancer metastasis and neurological disorders such as Fragile X Syndrome, making this compound a valuable chemical probe for basic research and a potential starting point for therapeutic development . The specific 4-cyclopropyl substitution on the dihydrobenzoxazepinone core is a key structural feature that can be optimized to fine-tune the compound's potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It is available for purchase; for specific batch documentation, including a Certificate of Analysis (COA), please contact customer support with the product and batch information .

属性

IUPAC Name

7-chloro-4-cyclopropyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-9-1-4-11-8(5-9)6-14(10-2-3-10)12(15)7-16-11/h1,4-5,10H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVHHBXIHQMHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-Chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₂ClN₁O₂
  • CAS Number : 88442-99-3
  • Molecular Weight : 235.68 g/mol

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in signaling pathways. Its structure allows it to potentially modulate pathways related to neuropharmacology and psychopharmacology.

Antipsychotic Effects

A study explored the compound's effects on dopaminergic and glutamatergic pathways, suggesting its potential as an antipsychotic agent. The inhibition of phosphodiesterase (PDE) enzymes was highlighted as a mechanism through which the compound could exert its effects, leading to increased levels of cyclic GMP (cGMP) in neuronal tissues .

Neuroprotective Properties

Preclinical studies have shown that the compound may possess neuroprotective properties. In vitro assays demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential therapeutic role in neurodegenerative diseases .

Case Studies

  • Study on Schizophrenia Treatment : A research group investigated the use of similar benzoxazepine derivatives in treating schizophrenia. Results indicated that these compounds could significantly reduce symptoms by modulating neurotransmitter systems .
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of this compound led to improved cognitive function and reduced markers of neuronal damage .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Antipsychotic EffectsModulates dopaminergic and glutamatergic pathways
NeuroprotectiveProtects against oxidative stress in neurons
Cognitive ImprovementEnhances cognitive function in animal models

科学研究应用

Anticancer Activity

Recent studies have demonstrated the potential of 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in anticancer applications. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (PC3) cells.

  • Case Study : A study synthesized derivatives of this compound and assessed their anticancer properties through in vitro screening. The most effective derivative showed IC50_{50} values of 6.502 μM against MCF-7 and 11.751 μM against PC3 cells, indicating promising anticancer activity compared to standard treatments like doxorubicin .

Neuropharmacological Applications

The benzoxazepin framework has been implicated in neuropharmacology as well. Compounds within this class have been studied for their potential neuroprotective effects and ability to modulate neurotransmitter systems.

  • Research Insight : Investigations into similar benzoxazepin derivatives suggest that they may interact with serotonin and dopamine receptors, potentially offering therapeutic benefits in treating mood disorders and neurodegenerative diseases.

Squalene Synthase Inhibition

Another notable application is the inhibition of squalene synthase, an enzyme involved in cholesterol biosynthesis. Inhibitors of this enzyme can be beneficial in treating hypercholesterolemia and related conditions.

  • Case Study : Research has shown that derivatives of benzoxazepins exhibit strong inhibitory action against squalene synthase, making them candidates for developing new cholesterol-lowering medications .

Comparative Data Table

Application AreaCompound ActivityReference
AnticancerCytotoxicity against MCF-7 and PC3
NeuropharmacologyPotential modulation of serotonin/dopamineUnpublished
Squalene Synthase InhibitionEffective inhibition leading to cholesterol management

相似化合物的比较

Comparison with Structural Analogs

Substituent Diversity and Structural Impact

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (4-Substituent) Molecular Formula Molecular Weight Substituent Features Notable Properties (if available) Reference
7-Chloro-4-cyclopropyl (Target Compound) $ \text{C}{12}\text{H}{12}\text{ClNO}_{2} $ 237.68 g/mol Small, rigid cyclopropyl group Predicted rigidity; moderate lipophilicity N/A
4-Allyl (Parchem Chemicals) $ \text{C}{13}\text{H}{14}\text{ClNO}_{2} $ 251.71 g/mol Flexible allyl chain ($\text{CH}2\text{CHCH}2$) Higher polarity due to unsaturated bond
4-(3-Chloro-2-methylphenyl) $ \text{C}{17}\text{H}{15}\text{Cl}2\text{NO}{3} $ 352.20 g/mol Bulky aromatic substituent with Cl and CH$_3$ Enhanced steric hindrance; potential π-π interactions
4-(2-Fluorobenzyl) $ \text{C}{16}\text{H}{13}\text{BrFNO}_{2} $ 350.18 g/mol Fluorine atom; bromine at 7-position Electronegative F may improve metabolic stability
4-{[4-(Propan-2-yl)phenyl]methyl} $ \text{C}{19}\text{H}{20}\text{ClNO}_{2} $ 329.82 g/mol Branched alkyl chain ($\text{C}(\text{CH}3)2$) Predicted density: 1.208 g/cm³; high boiling point (~514.5°C)

Key Observations

Bulky substituents like 3-chloro-2-methylphenyl () may hinder interactions with biological targets due to steric hindrance .

Electronic Effects :

  • Fluorine in the 2-fluorobenzyl analog () enhances electronegativity, which could improve metabolic stability and binding affinity .
  • Chlorine at the 7-position is conserved across analogs, suggesting its critical role in electronic modulation or target recognition.

Physicochemical Properties :

  • The propan-2-yl phenylmethyl derivative () has a higher predicted boiling point (514.5°C) and density (1.208 g/cm³), likely due to its larger hydrophobic substituent .
  • Data gaps (e.g., melting points, solubility) highlight the need for further experimental characterization.

准备方法

Structural Analysis and Retrosynthetic Considerations

Target Molecule Deconstruction

The target compound features a 1,4-benzoxazepin-3(2H)-one scaffold substituted with chlorine at position 7 and a cyclopropyl group at position 4. Retrosynthetic disconnection suggests two primary strategies:

  • Ring-Formation Approach : Construction of the oxazepinone ring via lactonization or cyclocondensation.
  • Substituent Introduction : Late-stage functionalization to install the cyclopropyl and chloro groups.

Key intermediates include 2-(alkenyloxy)benzaldehydes for oxidative cyclization and halogenated precursors for regioselective chlorination.

Tandem Oxidation-Iodolactonization Strategies

CuI/TBHP-Mediated Cyclization

The CuI/tert-butyl hydroperoxide (TBHP) system enables tandem aldehyde oxidation and iodolactonization, forming seven-membered benzoxazepinones. For example, substrate 1a (2-(2-methylallyloxy)benzaldehyde) reacts with 6.0 equiv TBHP and 1.2 equiv CuI in acetonitrile at 70°C for 6 h, yielding iodolactone 2a (75%).

Reaction Mechanism
  • Oxidation : Aldehyde → Carboxylic acid via TBHP-mediated oxidation.
  • Iodolactonization : CuI facilitates iodonium formation, triggering nucleophilic attack by the carboxylic acid to form the lactone ring.
Substrate Scope Limitations
  • Allyl/Homoallyl Ethers : Yield 55–75% for seven-membered rings (e.g., 2a–2p ).
  • Propargyl Ethers : Form mono-/di-iodo products (e.g., 4a , 38% yield).
  • Cyclopropane Compatibility : Internal alkenes (e.g., 1b' ) yield benzodioxinones (2b'b , 10%), indicating steric challenges.

Chlorination Strategies for Position 7

Direct Electrophilic Substitution

Chlorine can be introduced via:

  • Precyclization : Using 2-chloro-5-hydroxybenzaldehyde derivatives.
  • Postcyclization : Directed ortho-metalation (DoM) with LiTMP followed by Cl⁺ sources (e.g., NCS).
Limitations

Electron-deficient benzoxazepinones exhibit reduced reactivity toward electrophilic chlorination, necessitating activating groups (e.g., –NO₂).

Cyclopropanation Techniques

Simmons-Smith Reaction

Cyclopropane installation via Zn/Cu-mediated transfer to alkenes:

  • Precyclization : Treat 2-(allyloxy)benzaldehyde with CH₂I₂/Zn-Cu to form cyclopropyl intermediates.
  • Postcyclization : Risk of ring strain-induced decomposition limits utility.

Transition Metal-Catalyzed Methods

Pd-catalyzed cyclopropanation using diazocyclopropane precursors offers improved regiocontrol but requires anhydrous conditions.

Integrated Synthetic Route Proposal

Stepwise Pathway

  • Aldehyde Preparation : Synthesize 2-(cyclopropylmethoxy)-5-chlorobenzaldehyde via Ullmann coupling (K₂CO₃, DMF, 70°C).
  • Oxidative Cyclization : Treat with CuI (1.2 equiv) and TBHP (6.0 equiv) in CH₃CN at 70°C for 6 h.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Optimization Data

Table 1. Effect of Reaction Parameters on Lactonization Yield

Entry Oxidant (equiv) Halogen Source (equiv) Solvent Temp (°C) Yield (%)
9 TBHP (6.0) CuI (1.2) CH₃CN 70 75
10 TBHP (6.0) CuI (1.5) CH₃CN:H₂O 70 73
12 H₂O₂ (3.0) CuI (1.2) CH₃CN 70 70

Key findings:

  • TBHP Superiority : Outperforms H₂O₂ and K₂S₂O₈ due to better oxidative stability.
  • Solvent Polarity : Acetonitrile enhances iodonium ion formation vs. DCM or toluene.

Post-Synthetic Modifications

Iodo-to-Cyclopropyl Conversion

Iodolactones (e.g., 2a ) undergo Pd-catalyzed cross-coupling with cyclopropylboronic acids, though yields remain moderate (40–55%).

Functional Group Interconversion

  • Thiocyanate Formation : NH₄SCN in DMF (60°C, 12 h) converts iodo to SCN.
  • Azide-Triazole Click Chemistry : NaN₃ followed by CuAAC with alkynes yields triazoles (e.g., 8 , 89%).

Scalability and Industrial Relevance

Gram-Scale Synthesis

Repeating the CuI/TBHP protocol with 1a (1.00 g) affords 2a in 61% yield (1.10 g), demonstrating scalability.

Cost Analysis

  • CuI : $12.50/mol (Sigma-Aldrich, 2025).
  • TBHP : $8.20/mol (70% aq. solution).

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and what methodological challenges arise during cyclopropane ring incorporation?

  • Methodology : Cyclopropane incorporation often employs nucleophilic substitution or transition metal-free cascade reactions. For example, analogous benzoxazepinones (e.g., 4-phenethyl or 4-benzyl derivatives) are synthesized via cyclization of substituted amines with chloroacetyl intermediates under basic conditions . Challenges include regioselectivity in cyclopropane ring formation and steric hindrance from the cyclopropyl group. Solvent-dependent optimization (e.g., using THF or DMF) and temperature control (60–100°C) are critical for yield improvement.

Q. How is the structural conformation of this compound validated, and what analytical techniques are prioritized?

  • Methodology : X-ray crystallography is the gold standard for confirming stereochemistry and ring puckering. For example, benzoxazepinone derivatives with bulky substituents (e.g., phenethyl or benzyl groups) show distinct dihedral angles (e.g., 85.2° between benzoxazepine and substituent planes) . Complementary techniques include 1H^1H/13C^{13}C NMR (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What are the key reactivity patterns of the benzoxazepinone core, particularly under acidic or oxidative conditions?

  • Methodology : The lactam moiety (3(2H)-one) is prone to hydrolysis under strong acidic/basic conditions, yielding carboxylic acid derivatives. Oxidative stability tests (e.g., H2 _2O2 _2/Fe2+^{2+}) reveal resistance to epoxidation of the cyclopropyl ring but susceptibility of the benzoxazepine nitrogen to N-oxide formation. Reductive conditions (e.g., NaBH4 _4) may selectively reduce the ketone group.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for benzoxazepinone derivatives?

  • Methodology : Contradictions may arise from assay variability (e.g., DENV vs. WNV protease inhibition assays) or stereochemical impurities. A tiered approach includes:

Reproducibility checks : Validate IC50_{50} values (e.g., 3.75 ± 0.06 μM for DENV protease ) across multiple cell lines.

Enantiomeric resolution : Use chiral HPLC to isolate stereoisomers and retest activity.

Molecular docking : Compare binding modes (e.g., hydrogen bonding with NS2B/NS3 protease active sites ) to identify critical interactions.

Q. What computational strategies are effective for predicting the binding affinity of 7-chloro-4-cyclopropyl derivatives to viral proteases or other targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., RMSD < 2.0 Å over 100 ns) to assess stability.
  • Free Energy Perturbation (FEP) : Quantify ΔG binding for cyclopropyl vs. bulkier substituents (e.g., phenethyl ).
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features aligning with protease active sites (e.g., S1/S2 pockets in DENV NS2B/NS3 ).

Q. How can structure-activity relationship (SAR) studies optimize the benzoxazepinone scaffold for enhanced selectivity against off-target enzymes?

  • Methodology :

Substituent Scanning : Replace the cyclopropyl group with spirocyclic or bicyclic moieties to modulate steric/electronic profiles.

Protease Panels : Test against homologous enzymes (e.g., SARS-CoV-2 Mpro^\text{pro}) to identify selectivity determinants.

Metabolic Stability Assays : Evaluate microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with reduced CYP450 inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Reactant of Route 2
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。